molecular formula C10H11ClN2 B2457234 2-(4-chloro-1H-indol-1-yl)ethanamine CAS No. 1146290-73-4

2-(4-chloro-1H-indol-1-yl)ethanamine

Cat. No.: B2457234
CAS No.: 1146290-73-4
M. Wt: 194.66
InChI Key: VRXMBSSOAFZXHS-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-indol-1-yl)ethanamine is a chemical compound with the molecular formula C10H11ClN2 . It has a molecular weight of 194.66 .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-indol-1-yl group attached to an ethanamine group . The presence of the chlorine atom on the indole ring may influence the compound’s reactivity and interactions.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 308.3±25.0 °C at 760 mmHg . The compound has a molar refractivity of 49.4±0.5 cm3 .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It may cause damage to the respiratory system .

Properties

IUPAC Name

2-(4-chloroindol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12/h1-4,6H,5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXMBSSOAFZXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCN)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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